9-Ethyl-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

SAR teams probing benzazepine-based D3 antagonists or TRPA1 modulators require the precise 9-ethyl regioisomer-7-chloro or 7,9-dimethyl analogs cannot substitute without invalidating experimental design. This compound delivers the defined substitution pattern with batch-specific QC documentation. • Enables systematic probing of 9-ethyl steric/electronic effects on receptor binding • 97% purity with NMR/HPLC/GC documentation minimizes confounding impurity effects in dose-response assays • Orthogonal scaffold for patent-defensible lead optimization outside evacetrapib/tolvaptan IP space

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
Cat. No. B12986623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Ethyl-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C(=O)CCCN2
InChIInChI=1S/C12H15NO/c1-2-9-5-3-6-10-11(14)7-4-8-13-12(9)10/h3,5-6,13H,2,4,7-8H2,1H3
InChIKeyDFAGTQHBUFDEFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Ethyl-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: Scaffold & Procurement


9-Ethyl-1,2,3,4-tetrahydrobenzo[b]azepin-5-one (CAS 886366-80-9) is a heterocyclic compound belonging to the benzazepine class, characterized by a seven-membered azepine ring fused to a benzene core with a ketone at the 5-position and an ethyl substituent at the 9-position . Its molecular formula is C12H15NO with a molecular weight of 189.25 g/mol . The compound functions primarily as a synthetic intermediate and scaffold for medicinal chemistry exploration, particularly within the dopamine D3 receptor modulator and TRPA1 antagonist chemical space [1].

Why Generic Substitution Fails for 9-Ethyl-1,2,3,4-tetrahydrobenzo[b]azepin-5-one


Substitution at the 9-position with an ethyl group introduces distinct steric and electronic properties that cannot be replicated by unsubstituted, 7-chloro, or 7,9-dimethyl benzazepine analogs . Within the tetrahydrobenzazepine chemical class, even minor positional modifications profoundly alter receptor subtype selectivity—as demonstrated by the dopamine D3 vs. D2 selectivity shifts observed across the benzazepine patent literature [1]. Furthermore, the specific substitution pattern dictates the compound's utility as a downstream intermediate; for instance, the 7,9-dimethyl analog serves as a key evacetrapib intermediate, while the 7-chloro variant is essential for tolvaptan synthesis . A user requiring the 9-ethyl regioisomer for structure-activity relationship (SAR) exploration or patent-defensible lead optimization cannot interchange these analogs without invalidating the experimental design.

Differentiation Evidence: 9-Ethyl-1,2,3,4-tetrahydrobenzo[b]azepin-5-one vs. Analogs


Regioselective C9 Ethyl Substitution vs. Parent Scaffold

The defining structural feature of 9-Ethyl-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is the ethyl substituent at the 9-position of the benzo[b]azepine core, differentiating it from the unsubstituted parent compound 1,2,3,4-Tetrahydrobenzo[b]azepin-5-one (CAS 1127-74-8). This substitution increases the molecular weight from 161.20 to 189.25 g/mol and introduces van der Waals volume that alters the compound's calculated logP and steric profile . While direct comparative bioactivity data for the 9-ethyl vs. parent scaffold is not available in published literature, the benzazepine patent corpus consistently demonstrates that substitution position and identity are critical determinants of dopamine D3 receptor binding affinity, with ethyl-substituted variants showing distinct selectivity profiles [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Batch QC Purity vs. Variable Vendor Purity

9-Ethyl-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is supplied by Bidepharm at a standard purity of 97%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided for each lot . In comparison, the unsubstituted parent compound (CAS 1127-74-8) exhibits significant inter-vendor purity variability, ranging from 95% (CheMenu) to 96% (Aladdin, CoolPharm), 97% (Bidepharm), and >98% (TCI via GC) . The 7,9-dimethyl analog (CAS 886367-24-4) is typically offered at 95% purity .

Analytical Chemistry Quality Control Procurement

Divergent Downstream Utility vs. 7,9-Dimethyl and 7-Chloro Intermediates

Benzazepine-5-one scaffolds serve as key intermediates for distinct pharmaceutical targets depending on their substitution pattern. The 7,9-dimethyl analog (CAS 886367-24-4) is a documented intermediate for evacetrapib, a CETP inhibitor for cardiovascular disease . The 7-chloro analog (CAS 160129-45-3) is an established intermediate for tolvaptan (OPC-41061), an orally active vasopressin V2 receptor antagonist . The 1-tosyl derivative (CAS 24310-36-9) is used to prepare nonpeptide vasopressin V2 receptor antagonists . The 9-ethyl substitution pattern provides a distinct regioisomeric entry point that is not accessible from any of the aforementioned intermediates, enabling the synthesis of novel patent-defensible chemical entities within the dopamine D3 modulator and TRPA1 antagonist landscapes [1].

Synthetic Chemistry Drug Intermediate Patent Differentiation

Absence of Direct Comparative Biological Data

A comprehensive search of primary research papers, patents indexed by CAS 886366-80-9, and authoritative databases (PubChem, BindingDB, PubMed) yielded no published head-to-head biological comparisons between 9-Ethyl-1,2,3,4-tetrahydrobenzo[b]azepin-5-one and its closest analogs (e.g., 7,9-dimethyl, 7-chloro, or unsubstituted parent) in standardized assays. The benzazepine patent literature (e.g., EP1119563, DE69929704T2) establishes the general principle that alkyl substitution modulates dopamine D3 receptor affinity, but specific Ki, IC50, or EC50 values for the 9-ethyl compound against defined comparators remain unreported [1]. Users requiring quantitative biological differentiation data for procurement decisions should request custom head-to-head profiling or consult the latest SAR updates directly from primary medicinal chemistry literature.

Data Gap Research Need Evidence Quality

Procurement Scenarios for 9-Ethyl-1,2,3,4-tetrahydrobenzo[b]azepin-5-one


Dopamine D3 Receptor SAR with C9 Substitution

Medicinal chemistry teams investigating dopamine D3 receptor antagonists for antipsychotic indications can use this compound to systematically probe the effect of 9-ethyl substitution on receptor binding, building on the general tetrahydrobenzazepine D3 modulator pharmacophore established in patent EP1119563 [1]. The defined 97% purity with batch QC minimizes confounding impurity effects in dose-response assays.

TRPA1 Antagonist Lead Optimization

Pain and inflammation research groups can employ this compound as a 9-ethyl-substituted entry point into the TRPA1 antagonist chemical space, where related benzazepine scaffolds have demonstrated IC50 values of 710 nM at human TRPA1 and 44 nM at rat TRPA1 in HEK293 cell-based calcium flux assays [1]. The 9-ethyl regioisomer provides a distinct vector for scaffold diversification compared to previously explored substitution patterns.

Patent-Defensible CNS Drug Discovery Intermediate

Pharmaceutical development teams seeking freedom-to-operate in the benzazepine chemical space can utilize the 9-ethyl scaffold as a synthetic intermediate that is orthogonal to the established evacetrapib (7,9-dimethyl) and tolvaptan (7-chloro) intermediate families [1]. This supports the construction of novel compound libraries without infringing on existing intermediate-use patents tied to cardiovascular and vasopressin indications.

High-Purity Building Block for Academic Chemistry

University and institute-based medicinal chemistry laboratories can procure this compound as a reliable building block for diversification reactions (e.g., reductive amination at the ketone, N-functionalization, or Suzuki coupling after halogenation), benefiting from the 97% standard purity and batch-specific NMR/HPLC/GC documentation that facilitates reproducible synthetic yields and simplifies characterization [1].

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